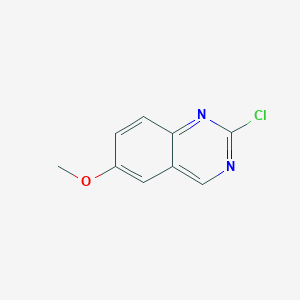

2-Chloro-6-methoxyquinazoline

CAS No.: 850424-11-2

Cat. No.: VC2857876

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850424-11-2 |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 2-chloro-6-methoxyquinazoline |

| Standard InChI | InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3 |

| Standard InChI Key | NKHDIWOWDNCSLS-UHFFFAOYSA-N |

| SMILES | COC1=CC2=CN=C(N=C2C=C1)Cl |

| Canonical SMILES | COC1=CC2=CN=C(N=C2C=C1)Cl |

Introduction

2-Chloro-6-methoxyquinazoline is a chemical compound with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.618 g/mol . It belongs to the quinazoline class of compounds, which are heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used in pharmaceutical research.

Synthesis Methods

The synthesis of 2-Chloro-6-methoxyquinazoline typically involves the reaction of 2,4-dichloro-6-methoxyquinazoline with ammonia or ammonium hydroxide in the presence of zinc. This process can be carried out under various conditions:

-

Method 1: Reaction with ammonia and zinc in dichloromethane at 40°C for 4 hours yields the compound with a 71% yield .

-

Method 2: Using zinc powder and brine in dichloromethane under reflux for 2 hours results in a 68% yield .

-

Method 3: A lower yield of 24% is obtained when the reaction is conducted with ammonium hydroxide and zinc at 50°C for 48 hours .

Safety and Handling

Safety data sheets (SDS) for 2-Chloro-6-methoxyquinazoline indicate that it poses certain hazards, including toxicity and potential irritation to the skin and eyes. Precautionary measures such as wearing protective clothing and handling in a well-ventilated area are recommended . The compound should be stored at temperatures between 2-8°C to maintain stability .

Applications and Research Findings

While specific applications of 2-Chloro-6-methoxyquinazoline are not widely documented, quinazolines in general are of interest in pharmaceutical research due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to explore the specific uses of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume